molecular formula C11H16N4O B11882657 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B11882657
M. Wt: 220.27 g/mol
InChI Key: YLKZADKPQYFSMD-UHFFFAOYSA-N
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Description

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes. For instance, it can inhibit CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific structural features, which confer distinct biological activities. Its neopentyl group provides steric hindrance, potentially enhancing its selectivity and potency as an enzyme inhibitor .

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O/c1-11(2,3)5-7-8-9(15(4)14-7)12-6-13-10(8)16/h6H,5H2,1-4H3,(H,12,13,16)

InChI Key

YLKZADKPQYFSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN(C2=C1C(=O)NC=N2)C

Origin of Product

United States

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